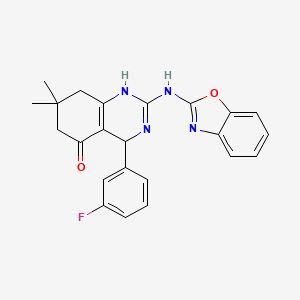
2-(1,3-Benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a member of the quinazoline family and has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides an overview of the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C23H21FN4O2, with a molecular weight of approximately 404.45 g/mol. The structure features a benzoxazole moiety which is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For example:
- In vitro Studies : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. In particular, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| KC12 | MDA-MB-231 | 6.13 |
| FDI-6 | MDA-MB-231 | 20.79 |
This table summarizes the effectiveness of some related compounds as FOXM1 inhibitors in breast cancer cell lines.
The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific oncogenic transcription factors like FOXM1. FOXM1 is crucial for tumor growth and metastasis in several cancers. The inhibition of FOXM1 leads to decreased cell proliferation and increased apoptosis in cancer cells .
Case Study 1: In Silico Analysis
A study conducted molecular docking simulations to predict the binding affinity of various quinazoline derivatives to the FOXM1-DNA binding domain. The results indicated that modifications to the benzoxazole moiety could enhance binding affinity and specificity towards FOXM1 .
Case Study 2: Synthesis and Biological Evaluation
A recent synthesis protocol for benzoxazole derivatives showed that introducing fluorine atoms at specific positions significantly increased cytotoxicity against cancer cells. This suggests that the fluorophenyl group in our compound may contribute positively to its biological activity .
Properties
Molecular Formula |
C23H21FN4O2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(3-fluorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C23H21FN4O2/c1-23(2)11-16-19(17(29)12-23)20(13-6-5-7-14(24)10-13)27-21(25-16)28-22-26-15-8-3-4-9-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28) |
InChI Key |
ZMCOZEBHXBMRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















